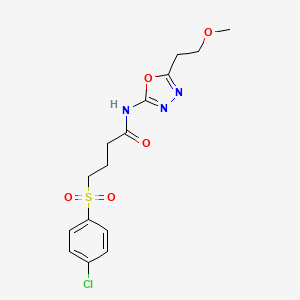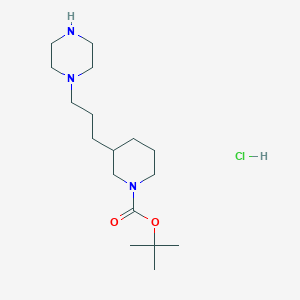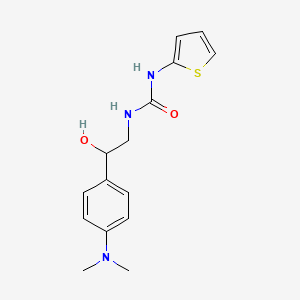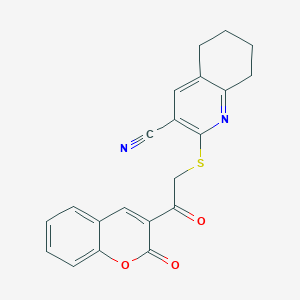![molecular formula C21H27N3O4S B2929894 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1448031-24-0](/img/structure/B2929894.png)
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1,5,6,7-tetrahydro-4H-indazol-4-ones . It is related to a class of compounds that have been studied for their potential as SARS-CoV-2 main protease (Mpro) inhibitors .
Synthesis Analysis
The synthesis of similar compounds has been achieved through computer-aided design and molecular docking . The process involves molecular dynamics simulation and MM/GBSA calculations for selecting compounds for synthesis and evaluation .Molecular Structure Analysis
The molecular structure of the compound includes a 1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine moiety . The InChI code for this moiety is 1S/C12H19N3/c13-11-6-3-7-12-10 (11)8-14-15 (12)9-4-1-2-5-9/h8-9,11H,1-7,13H2 .Chemical Reactions Analysis
The compound is part of a class of SARS-CoV-2 Mpro inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones . After testing 29 prepared compounds for activity against Mpro, two hits with IC50 values below 60 μM were found .Physical And Chemical Properties Analysis
The compound is related to 1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, which has a molecular weight of 205.3 .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Agents
The indazole moiety, which is a core part of this compound, has been studied for its anti-inflammatory properties. Compounds with indazole structures have been synthesized and screened for their potential in vivo anti-inflammatory effects in models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema . This suggests that our compound could be explored for developing new anti-inflammatory medications.
Antimicrobial Activity
Indazole derivatives have shown moderate-to-high activity against various bacterial cultures, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . This indicates that the compound may serve as a scaffold for designing new antimicrobial agents.
AntiHIV Research
Indazole compounds have been identified with antiHIV activities. Given the structural similarity, the compound could be investigated for its efficacy against HIV, potentially leading to new treatments for the disease .
Anticancer Applications
The indazole nucleus has been associated with anticancer activities. Research into the compound could uncover new pathways or mechanisms for cancer treatment, leveraging its indazole structure .
Hypoglycemic Effects
Indazole derivatives have been noted for their hypoglycemic effects, which could be beneficial in diabetes management. The compound could be studied for its potential to regulate blood sugar levels .
Antiprotozoal Potential
Given the broad biological activities of indazole, the compound could be researched for its antiprotozoal properties, which might lead to new treatments for protozoal infections .
Antihypertensive Uses
The indazole moiety has been linked to antihypertensive effects. This compound could be a candidate for the development of new blood pressure-lowering drugs .
COX-2 Inhibition
Indazole derivatives have been investigated for their role as COX-2 inhibitors, which are important in the management of pain and inflammation. The compound could contribute to the discovery of novel COX-2 inhibitors with fewer side effects .
Wirkmechanismus
Target of Action
The primary target of this compound is the SARS-CoV-2 main protease (Mpro) . Mpro is a key enzyme in the life cycle of the SARS-CoV-2 virus, which is responsible for the maturation of essential viral proteins. Inhibiting Mpro can prevent the virus from replicating, making it a promising target for antiviral drugs .
Mode of Action
The compound interacts with its target, Mpro, through a process that involves molecular docking . This is followed by molecular dynamics simulation and MM/GBSA calculations to select the most promising compounds for synthesis and evaluation . The compound’s interaction with Mpro leads to the inhibition of the enzyme, thereby preventing the maturation of viral proteins and halting the replication of the virus .
Biochemical Pathways
The compound affects the biochemical pathway involving the SARS-CoV-2 main protease (Mpro) . By inhibiting Mpro, the compound disrupts the viral life cycle, preventing the maturation of essential viral proteins and the replication of the virus .
Pharmacokinetics
The compound’s effectiveness against mpro was evaluated usingvirtual screening and molecular dynamics simulations . These methods can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of the SARS-CoV-2 main protease (Mpro) . This leads to a disruption in the maturation of essential viral proteins, effectively halting the replication of the virus . This makes the compound a potential candidate for the development of antiviral drugs against SARS-CoV-2.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific details are not available in the current literature, factors such as temperature, pH, and the presence of other biological molecules can potentially affect the compound’s action
Safety and Hazards
Zukünftige Richtungen
The effectiveness of different approaches for protein–ligand binding affinity prediction was assessed based on obtained experimental data . The best convergence was achieved when long molecular dynamics simulations of complexes from docking were carried out, followed by calculations of free binding energies with the MM/GBSA method and explicit accounting of entropy . This suggests potential future directions for optimizing the synthesis and evaluation of similar compounds.
Eigenschaften
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c25-29(26,16-9-10-20-21(13-16)28-12-11-27-20)22-14-18-17-7-3-4-8-19(17)24(23-18)15-5-1-2-6-15/h9-10,13,15,22H,1-8,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRVCKAGPPPPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2929818.png)


![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-(tert-butyl)isoxazol-5-yl)azetidine-3-carboxamide](/img/structure/B2929825.png)
![1-(4-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2929826.png)
![5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2929827.png)


amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2929831.png)

